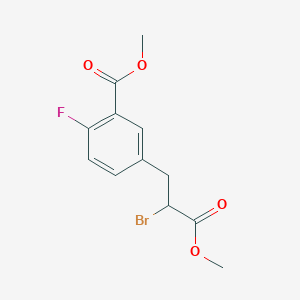
Methyl 2-bromo-3-(3-methoxycarbonyl-4-fluorophenyl)propionate
Cat. No. B8429636
M. Wt: 319.12 g/mol
InChI Key: SDOFGRJGTWBMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06030990
Procedure details


To a solution of methyl 2-bromo-3-(3-methoxycarbonyl-4-fluorophenyl)propionate (1.22 g) in ethanol (40 ml), thiourea (356 mg) was added and the mixture was refluxed for 11 hours under heat. After cooling, this was concentrated under reduced pressure and water (50 ml) was added to the residue. After pH was adjusted to around 8 with saturated aqueous solution of sodium bicarbonate under stirring, ether (20 ml) and n-hexane (40 ml) were added, which was stirred for 10 minutes as it was. The crystals were collected by filtration, washed with water, and then dried. The solids thus obtained were dissolved into sulforane (10 ml) and, after 6N hydrochloric acid (20 ml) was added, the mixture was refluxed for 8 hours under heat. After cooling, this was poured into ice water and the crystals deposited were collected by filtration, washed with water, and then dried to obtain 403 mg (39%) of aimed compound as crystals.
Quantity
1.22 g
Type
reactant
Reaction Step One




[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Yield
39%
Identifiers


|
REACTION_CXSMILES
|
Br[CH:2]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([F:14])=[C:10]([C:15]([O:17]C)=[O:16])[CH:9]=1)[C:3]([O:5]C)=O.[NH2:19][C:20](N)=[S:21].Cl.C([OH:26])C>>[O:26]=[C:20]1[NH:19][C:3](=[O:5])[CH:2]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([F:14])=[C:10]([CH:9]=2)[C:15]([OH:17])=[O:16])[S:21]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.22 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OC)CC1=CC(=C(C=C1)F)C(=O)OC
|
|
Name
|
|
|
Quantity
|
356 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)N
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 11 hours
|
|
Duration
|
11 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
this was concentrated under reduced pressure and water (50 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ether (20 ml) and n-hexane (40 ml) were added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
which was stirred for 10 minutes as it
|
|
Duration
|
10 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids thus obtained
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
were dissolved into sulforane (10 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 8 hours
|
|
Duration
|
8 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystals deposited were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1SC(C(N1)=O)CC=1C=CC(=C(C(=O)O)C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 403 mg | |
| YIELD: PERCENTYIELD | 39% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
